Bis((6-bromopyridin-3-yl)methyl)amine
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Overview
Description
Bis((6-bromopyridin-3-yl)methyl)amine is a chemical compound with the molecular formula C12H11Br2N3 It is characterized by the presence of two bromopyridine groups attached to a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((6-bromopyridin-3-yl)methyl)amine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with an amine source under specific conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 6-bromopyridine-3-carbaldehyde is reacted with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an inert atmosphere and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis((6-bromopyridin-3-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine groups to pyridine groups.
Substitution: The bromine atoms in the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Bis((6-bromopyridin-3-yl)methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis((6-bromopyridin-3-yl)methyl)amine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-bromopyridine
- 6-Bromo-3-pyridinamine
- 2-Bromo-5-aminopyridine
Uniqueness
Bis((6-bromopyridin-3-yl)methyl)amine is unique due to the presence of two bromopyridine groups attached to a central amine. This structure provides distinct chemical properties, such as increased reactivity and the ability to form multiple interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-N-[(6-bromopyridin-3-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N3/c13-11-3-1-9(7-16-11)5-15-6-10-2-4-12(14)17-8-10/h1-4,7-8,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBDCNLRRVNAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCC2=CN=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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